trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran
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Overview
Description
trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran: is an organic compound that belongs to the class of tetrahydropyrans This compound features a bromophenyl group and a propyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated precursor in the presence of a palladium catalyst.
Addition of the Propyl Group: The propyl group can be added through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
- trans-2-(4-Chlorophenyl)-5-propyltetrahydro-2H-pyran
- trans-2-(4-Fluorophenyl)-5-propyltetrahydro-2H-pyran
- trans-2-(4-Methylphenyl)-5-propyltetrahydro-2H-pyran
Uniqueness: trans-2-(4-Bromophenyl)-5-propyltetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R,5S)-2-(4-bromophenyl)-5-propyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14H,2-4,9-10H2,1H3/t11-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEIHKLAKHRGBU-SMDDNHRTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(OC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC[C@@H](OC1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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